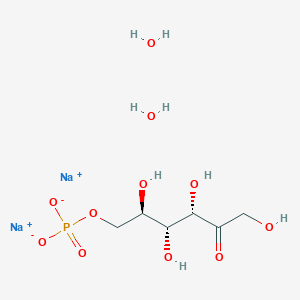
D-Fructose-6-phosphate (sodium salt hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Fructose-6-phosphate (sodium salt hydrate): is a sugar intermediate in the glycolytic pathway. It is produced by the isomerization of glucose-6-phosphate by glucose phosphate isomerase . This compound plays a crucial role in cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Fructose-6-phosphate (sodium salt hydrate) can be synthesized enzymatically. The process involves the isomerization of glucose-6-phosphate by the enzyme phosphoglucoisomerase .
Industrial Production Methods: In industrial settings, the compound is typically produced using bacterial sources such as Corynebacterium . The process involves fermentation and subsequent purification to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Fructose-6-phosphate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: It can also be reduced to form sugar alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various catalysts and solvents can be employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Oxidized sugars and acids.
Reduction: Sugar alcohols.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: D-Fructose-6-phosphate is used to study enzyme kinetics and mechanisms, particularly those involved in glycolysis .
Biology: It serves as a key intermediate in metabolic pathways, making it essential for research in cellular metabolism and energy production .
Medicine: The compound is used in cancer research to understand the metabolic pathways that cancer cells rely on for growth and survival .
Industry: D-Fructose-6-phosphate is utilized in the production of various biochemical reagents and as a standard in analytical chemistry .
Mechanism of Action
D-Fructose-6-phosphate exerts its effects by participating in the glycolytic pathway. It is isomerized from glucose-6-phosphate and further phosphorylated to fructose-1,6-bisphosphate, which is a rate-limiting step in glycolysis . This process is crucial for the production of ATP, the energy currency of the cell.
Comparison with Similar Compounds
- D-Glucose-6-phosphate
- D-Fructose-1,6-bisphosphate
- D-Glucose
Comparison:
- D-Glucose-6-phosphate: Like D-Fructose-6-phosphate, it is an intermediate in glycolysis but is the precursor in the isomerization reaction.
- D-Fructose-1,6-bisphosphate: This compound is formed by the phosphorylation of D-Fructose-6-phosphate and is a key intermediate in glycolysis.
- D-Glucose: It is the starting material for the glycolytic pathway and is isomerized to form D-Fructose-6-phosphate.
Uniqueness: D-Fructose-6-phosphate is unique in its role as a central intermediate in glycolysis, bridging the conversion of glucose to pyruvate and facilitating the production of energy in cells .
Properties
Molecular Formula |
C6H15Na2O11P |
|---|---|
Molecular Weight |
340.13 g/mol |
IUPAC Name |
disodium;[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate;dihydrate |
InChI |
InChI=1S/C6H13O9P.2Na.2H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;;2*1H2/q;2*+1;;/p-2/t4-,5-,6-;;;;/m1..../s1 |
InChI Key |
CDLRMALLOSORSP-ZOPBSDICSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



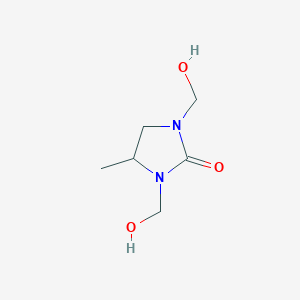
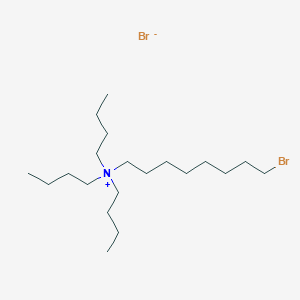


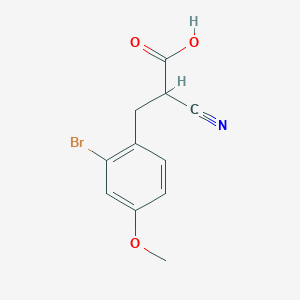

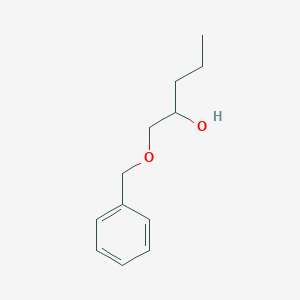
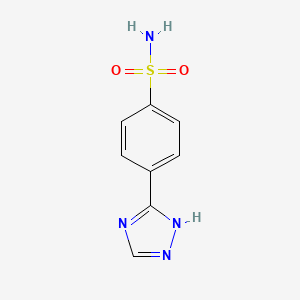

![Spiro[4.7]dodecane](/img/structure/B14748417.png)
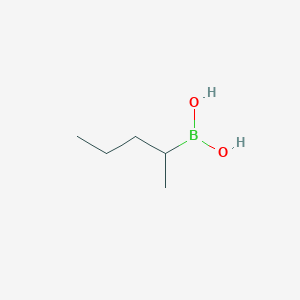
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)

